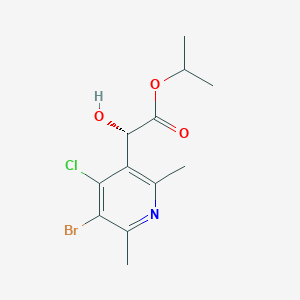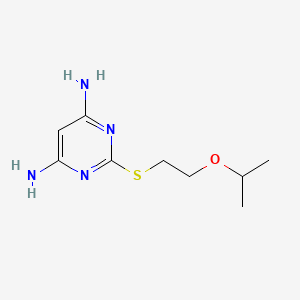
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of bromine, chlorine, and oxirane groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the bromination of a precursor compound, followed by the introduction of the chlorophenyl group and the formation of the oxirane ring. The reaction conditions would need to be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. Additionally, purification techniques such as crystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the removal of bromine or chlorine atoms, resulting in different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a dehalogenated compound.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research could explore its use in drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: It may find applications in the production of specialty chemicals or materials.
作用机制
The mechanism by which 2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it might interact with enzymes or receptors in cells, leading to a cascade of biochemical events. The presence of the oxirane ring suggests that it could act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules.
相似化合物的比较
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the chlorophenyl and oxirane groups, making it less complex.
3-(3-Chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the bromine atoms, which may affect its reactivity.
2,3-Dibromo-1-(2-methyloxiran-2-yl)propan-1-one: Lacks the chlorophenyl group, which could influence its chemical properties.
Uniqueness
2,3-Dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one is unique due to the combination of bromine, chlorine, and oxirane groups in its structure
属性
分子式 |
C12H11Br2ClO2 |
|---|---|
分子量 |
382.47 g/mol |
IUPAC 名称 |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-methyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C12H11Br2ClO2/c1-12(6-17-12)11(16)10(14)9(13)7-3-2-4-8(15)5-7/h2-5,9-10H,6H2,1H3 |
InChI 键 |
ZJAADAJXBRJTHI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CO1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


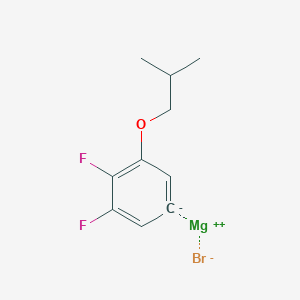
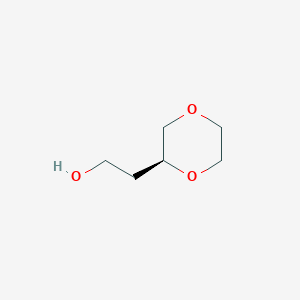
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)
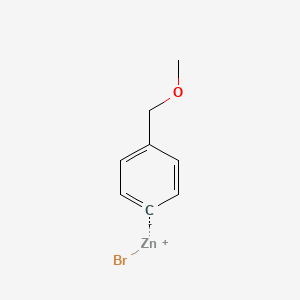
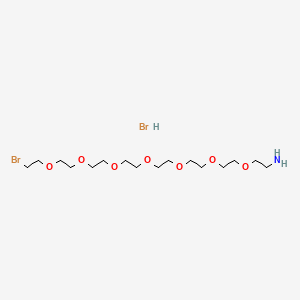
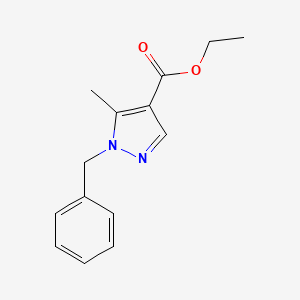
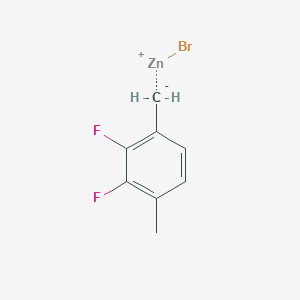
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
